molecular formula C13H9NO4 B3368678 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid CAS No. 216059-90-4

4-(4-Carboxyphenyl)pyridine-2-carboxylic acid

Cat. No.: B3368678
CAS No.: 216059-90-4
M. Wt: 243.21
InChI Key: WAYLQVWVRREMCZ-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)pyridine-2-carboxylic acid is an organic compound that features both a pyridine ring and a carboxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid can be achieved through several methods. One efficient approach involves the use of 1,2,4-triazine precursors. The initial step includes the preparation of 5-cyano-1,2,4-triazine, followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid. The final step involves the oxidation of methyl groups with excess potassium permanganate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products:

    Oxidation: The major product is the fully oxidized form of the compound.

    Substitution: Ester or amide derivatives of the compound.

Scientific Research Applications

4-(4-Carboxyphenyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties, such as fluorescence or magnetic behavior, depending on the metal ion and the coordination environment. The compound’s ability to act as a ligand allows it to participate in various biochemical pathways, potentially influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Uniqueness: 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid is unique due to the presence of both a carboxyphenyl group and a pyridine ring, which allows it to form diverse coordination complexes with various metal ions. This dual functionality enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

4-(4-carboxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-14-11(7-10)13(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYLQVWVRREMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652821
Record name 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216059-90-4
Record name 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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